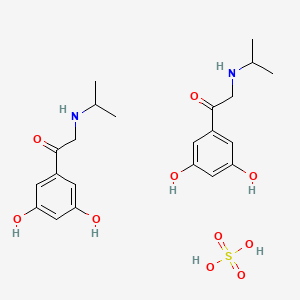![molecular formula C18H26N2O5S B11954605 2-(2-{[(Benzyloxy)carbonyl]amino}-3-methylbutanamido)-4-(methylsulfanyl)butanoic acid](/img/structure/B11954605.png)
2-(2-{[(Benzyloxy)carbonyl]amino}-3-methylbutanamido)-4-(methylsulfanyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-{[(Benzyloxy)carbonyl]amino}-3-methylbutanamido)-4-(methylsulfanyl)butanoic acid is a complex organic compound with a unique structure that includes both amide and sulfanyl functional groups
Preparation Methods
The synthesis of 2-(2-{[(Benzyloxy)carbonyl]amino}-3-methylbutanamido)-4-(methylsulfanyl)butanoic acid typically involves multiple steps. One common synthetic route includes the protection of amino groups with benzyloxycarbonyl (Cbz) groups, followed by the formation of amide bonds through coupling reactions. The reaction conditions often require the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide bonds can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxycarbonyl protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and methanol, as well as temperature control to optimize reaction rates and yields. Major products formed from these reactions include the corresponding oxidized, reduced, or deprotected derivatives of the original compound.
Scientific Research Applications
2-(2-{[(Benzyloxy)carbonyl]amino}-3-methylbutanamido)-4-(methylsulfanyl)butanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition, as its structure allows it to interact with various biological targets.
Industry: It can be used in the production of specialty chemicals and materials, where its unique functional groups provide specific properties.
Mechanism of Action
The mechanism by which 2-(2-{[(Benzyloxy)carbonyl]amino}-3-methylbutanamido)-4-(methylsulfanyl)butanoic acid exerts its effects depends on its interaction with molecular targets. The amide and sulfanyl groups can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The benzyloxycarbonyl group can also play a role in modulating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include other amino acid derivatives with benzyloxycarbonyl protection and sulfanyl groups. For example:
2-(2-{[(Benzyloxy)carbonyl]amino}ethyl)boronic acid: This compound has a similar benzyloxycarbonyl-protected amino group but includes a boronic acid moiety instead of a sulfanyl group.
2-(2-{[(Benzyloxy)carbonyl]amino}acetamido)acetic acid: This compound is a glycine derivative with a similar benzyloxycarbonyl-protected amino group.
The uniqueness of 2-(2-{[(Benzyloxy)carbonyl]amino}-3-methylbutanamido)-4-(methylsulfanyl)butanoic acid lies in its specific combination of functional groups, which provides distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c1-12(2)15(16(21)19-14(17(22)23)9-10-26-3)20-18(24)25-11-13-7-5-4-6-8-13/h4-8,12,14-15H,9-11H2,1-3H3,(H,19,21)(H,20,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRHCSDFQVZROA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCSC)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{(Z)-[(2,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B11954528.png)









![N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide](/img/structure/B11954583.png)


